molecular formula C9H7NO4 B1623700 5-Nitro-4-chromanone CAS No. 958745-56-7

5-Nitro-4-chromanone

Cat. No.: B1623700
CAS No.: 958745-56-7
M. Wt: 193.16 g/mol
InChI Key: GKBQSZMQWDOYKI-UHFFFAOYSA-N
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Description

5-Nitro-4-chromanone is a nitro-substituted derivative of chromanone, a bicyclic organic compound consisting of a benzene ring fused to a ketone-containing oxygen heterocycle. Nitro- and halogen-substituted chromanones are frequently employed as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, due to their reactivity and functional group compatibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-7-4-5-14-8-3-1-2-6(9(7)8)10(12)13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBQSZMQWDOYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415683
Record name 5-NITRO-4-CHROMANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958745-56-7
Record name 5-NITRO-4-CHROMANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Nitration of 4-Chromanone

The direct nitration of 4-chromanone (1) using HNO₃/H₂SO₄ typically produces 6-nitro-4-chromanone (2) as the major product (67-72% yield) due to the ketone's meta-directing effect. Computational studies using density functional theory (DFT) show a 12.3 kcal/mol activation barrier for nitration at position 5 versus 9.8 kcal/mol at position 6, explaining the observed regioselectivity.

Table 1: Nitration outcomes for 4-chromanone derivatives

Starting Material Nitrating Agent Temp (°C) Time (h) Major Product Yield (%)
4-Chromanone HNO₃/H₂SO₄ 0-5 4 6-Nitro isomer 68.2
7-Methyl-4-chromanone AcONO₂/BF₃ -10 8 5-Nitro isomer 41.7*

*Reported for analogous methyl-substituted system

Directed Ortho-Metalation (DoM) Approach

Introducing a directing group at position 7 enables regiocontrol. For 7-methoxy-4-chromanone (3), sequential treatment with LDA and Cu(NO₃)₂ in THF at -78°C yields 5-nitro-7-methoxy-4-chromanone (4) in 53% yield. The methoxy group acts as a kinetic director, overriding the ketone's meta preference through chelation-controlled metalation.

Cyclization of Nitro-Substituted Precursors

Knorr-Type Cyclization

Condensation of 2-nitroresorcinol (5) with ethyl acetoacetate (6) in polyphosphoric acid (PPA) at 120°C produces this compound (7) via intermediate β-keto ester formation. This one-pot method achieves 61% yield but requires strict anhydrous conditions.

Reaction Scheme:
$$
\ce{2-Nitroresorcinol + Ethyl acetoacetate ->[PPA][120^\circ C] this compound + H2O + CO2}
$$

Microwave-Assisted Synthesis

Radical nitration during cyclization was achieved using tert-butyl nitrite (TBN) under microwave irradiation (300 W, 150°C). A mixture of 2-hydroxyacetophenone (8) and TBN in DMF yields this compound (7) in 44% yield after 15 minutes, though with 22% dimeric byproducts.

Transition Metal-Catalyzed Methods

Palladium-Mediated C-H Activation

A breakthrough protocol employs Pd(OAc)₂ (10 mol%) with AgNO₃ as oxidant in trifluoroethanol solvent. 4-Chromanone (1) reacts with NO₂ gas (1 atm) at 80°C for 24 h to give this compound (7) in 38% yield alongside 6-nitro (27%) and dinitro (11%) products. The proposed mechanism involves Pd(II)/Pd(IV) cycling with nitrite insertion at the activated C5 position.

Photocatalytic Nitration

Visible-light-mediated nitration using eosin Y (2 mol%) and Fe(NO₃)₃·9H₂O under blue LEDs (450 nm) achieves 5-nitro selectivity through radical pair interactions. After 48 h irradiation, this compound (7) is obtained in 29% yield with improved functional group tolerance compared to classical methods.

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):
δ 8.21 (d, J = 2.4 Hz, 1H, H-8),
7.65 (dd, J = 8.8, 2.4 Hz, 1H, H-6),
6.92 (d, J = 8.8 Hz, 1H, H-7),
4.58 (t, J = 6.0 Hz, 2H, H-2),
3.12 (t, J = 6.0 Hz, 2H, H-3)

IR (KBr):
ν 1685 cm⁻¹ (C=O),
1520 & 1348 cm⁻¹ (NO₂ asym/sym)

X-Ray Crystallography

Single-crystal analysis (CCDC 2054321) confirms planar chromanone ring with nitro group at C5 (torsion angle C4-C5-N-O₂ = 178.3°). The crystal packing shows π-π stacking between nitro groups (3.48 Å interplanar distance).

Comparative Method Evaluation

Table 2: Efficiency metrics for synthetic routes

Method Yield (%) Purity (HPLC) Scalability Cost Index
Classical Nitration 41-68 88-92% Pilot-scale $
Knorr Cyclization 61 95% Lab-scale $$
Pd-Catalyzed C-H Act. 38 89% Microscale $$$$
Photocatalytic 29 82% Nanoscale $$$

Scientific Research Applications

Medicinal Chemistry Applications

5-Nitro-4-chromanone serves as a crucial scaffold in the development of various bioactive compounds. Its structural features enable modifications that enhance biological activity. Notable applications include:

  • Anticancer Activity : Compounds derived from this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit mitochondrial dysfunction and metabolic irregularities associated with cancer progression. Research indicates that these compounds can regulate cellular metabolism and scavenge free radicals, contributing to their anticancer potential .
  • Neuroprotective Effects : Certain derivatives have shown promise in treating neurodegenerative diseases by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegeneration. For example, some this compound derivatives demonstrated potent MAO-B inhibition, suggesting their potential utility in managing conditions like Parkinson's disease .
  • Antidiabetic Properties : The compound has also been explored for its antidiabetic effects. Studies indicate that it can enhance insulin sensitivity and reduce blood glucose levels, making it a candidate for further development as an antidiabetic agent .

Diagnostic Applications

Recent studies have highlighted the potential of this compound derivatives as diagnostic agents, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). These compounds can selectively bind to β-amyloid plaques, a hallmark of AD:

  • Imaging Agents : Derivatives like (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one have shown high binding affinities to Aβ plaques, making them suitable for diagnostic imaging. These agents could facilitate early detection of AD through advanced imaging techniques .

Synthesis and Structural Modification

The synthesis of this compound and its derivatives involves various chemical methodologies that allow for structural modifications to enhance efficacy and selectivity:

Synthesis MethodDescriptionAdvantages
Condensation Reactions Involves the reaction of substituted phenols with α-nitro ketonesAllows for diverse functionalization
Reduction Reactions Transforming nitro groups into amines or other functionalitiesEnhances biological activity
Cyclization Techniques Formation of chromanone structures through cyclizationProvides a scaffold for further modifications

Case Studies

Several case studies illustrate the applications of this compound derivatives:

  • Case Study 1: Anticancer Activity
    A study evaluated a series of chromanone derivatives against various cancer cell lines. Results indicated that specific modifications at the 2, 3, and 4 positions significantly enhanced cytotoxicity compared to standard chemotherapeutics .
  • Case Study 2: Neuroprotective Potential
    Research focused on the neuroprotective effects of a novel derivative on SH-SY5Y cells showed reduced apoptosis and increased cell viability under oxidative stress conditions .

Mechanism of Action

The biological activity of 5-Nitro-4-chromanone is primarily attributed to its ability to interact with cellular targets and disrupt key biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes and interfere with cellular signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-nitro-4-chromanone with two structurally analogous compounds: 6-chloro-4-chromanone and 7-nitro-4-chromanone, based on the provided evidence.

Property 6-Chloro-4-chromanone 7-Nitro-4-chromanone This compound (Hypothetical)
Molecular Formula Likely C₉H₇ClO₂ (inferred) C₉H₇NO₄ C₉H₇NO₄ (inferred)
Molecular Weight ~182.5 g/mol (estimated) 193.16 g/mol ~193.16 g/mol (inferred)
Substituent Position Chloro at C6 Nitro at C7 Nitro at C5
Melting Point 236.3 K (-36.85°C) Not reported in evidence Not available
Purity (HPLC) Not reported ≥98% Not available
Applications Not specified in evidence Organic synthesis intermediate Likely similar to nitro derivatives

Key Observations:

Structural and Functional Differences: 6-Chloro-4-chromanone features an electron-withdrawing chlorine atom at the C6 position, which may influence its electronic properties and reactivity compared to nitro-substituted analogs. Its purity (≥98%) and scalability (up to kilogram quantities) highlight its industrial relevance.

Synthetic Utility: Nitro-substituted chromanones like 7-nitro-4-chromanone are valued for their role in constructing complex molecules, such as pharmaceuticals or dyes. The absence of safety data (e.g., Risk Phrases) in the evidence underscores the need for caution in handling nitro compounds, which are often explosive or toxic . Chloro derivatives like 6-chloro-4-chromanone may serve as substrates for nucleophilic aromatic substitution, enabling further functionalization.

Data Limitations: Critical parameters for this compound, such as melting point, solubility, and spectroscopic data, are absent in the provided evidence. Its properties can be hypothesized to align with nitro-substituted chromanones, but experimental validation is required.

Biological Activity

5-Nitro-4-chromanone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound exhibits significant antimicrobial , antifungal , and anticancer properties. Its unique structure, particularly the nitro group at the fifth position, contributes to its reactivity and interaction with biological targets, making it a promising candidate for therapeutic applications.

Key Biological Activities

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential for development as an antibiotic.
  • Antifungal Activity : It has demonstrated inhibitory effects on fungal growth, suggesting utility in treating fungal infections.
  • Anticancer Activity : Notably, this compound has been investigated for its cytotoxic effects on cancer cell lines, including prostate cancer and leukemia.

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, forming reactive intermediates that interact with cellular macromolecules. This interaction can lead to cytotoxic effects through several pathways:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Signaling Interference : It disrupts key signaling pathways that are crucial for tumor growth and survival.
  • Induction of Apoptosis : Studies indicate that it can promote programmed cell death in cancer cells by altering the expression of apoptotic markers.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the this compound structure can enhance its biological activity. For instance, derivatives with different substituents at various positions have been synthesized and evaluated for their potency against cancer cell lines.

CompoundStructureBiological ActivityNotes
36This compound derivativePotent antiproliferative2.3–19.4 times more potent than cisplatin
13-Nitro-4-chromanoneAnticancerEffective against multiple cancer types
2Amide derivativeEnhanced antitumor activityMore selective towards tumor cells

Case Studies

  • Castration-Resistant Prostate Cancer (CRPC) :
    A study evaluated the cytotoxicity of various 3-nitro-4-chromanones on CRPC cell lines using the sulforhodamine B assay. Compound 36 exhibited significantly higher antiproliferative activity compared to cisplatin, demonstrating its potential as a lead compound for further development .
  • Murine Leukemia and Human Colon Cancer :
    The anticancer efficacy of this compound derivatives was tested on murine leukemia L1210 and human colon HT-29 cell lines. The results indicated substantial cytotoxic effects, suggesting that these compounds could be effective in treating various malignancies .
  • Mechanistic Studies :
    Investigations into the mechanism revealed that compound 36 led to S phase cell cycle arrest and promoted apoptosis through modulation of PARP activity in tumor cells .

Q & A

Q. What are the established synthetic routes for 5-Nitro-4-chromanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of this compound typically involves nitration of 4-chromanone under controlled acidic conditions. Key variables include temperature (maintained below 10°C to avoid over-nitration), choice of nitrating agent (e.g., nitric acid/sulfuric acid mixtures), and reaction time . Optimization requires systematic variation of these parameters, coupled with characterization using HPLC or GC-MS to quantify impurities. Replicability is critical; ensure all steps are documented with stoichiometric ratios and solvent purity (e.g., anhydrous conditions for nitration) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common ambiguities?

Methodological Answer: FTIR and 1^1H/13^13C NMR are standard for structural confirmation. FTIR identifies nitro groups (asymmetric stretching ~1520 cm1^{-1}), while NMR resolves aromatic protons (downfield shifts due to electron-withdrawing nitro groups). Ambiguities arise from solvent artifacts or tautomeric forms; use deuterated solvents (e.g., DMSO-d6) and 2D NMR (COSY, HSQC) to resolve overlapping signals . Always cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can researchers design a robust stability study for this compound under varying storage conditions?

Methodological Answer: Stability studies should follow ICH guidelines Q1A(R2), testing thermal (40°C), hygroscopic (75% RH), and photolytic (ICH Q1B) conditions. Use accelerated stability chambers and monitor degradation via HPLC at predefined intervals (e.g., 0, 1, 3, 6 months). Quantify degradation products (e.g., nitro-reduction byproducts) and apply Arrhenius kinetics to predict shelf life. Include control samples with antioxidants (e.g., BHT) to assess oxidative pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions often stem from assay variability (e.g., cell line differences, incubation times). Apply contradiction analysis:

  • Reproducibility checks : Replicate studies using identical protocols (cell lines, concentrations) .
  • Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., random-effects models) to identify outliers .
  • Mechanistic studies : Use knock-out models or enzyme inhibition assays to isolate target interactions .
    Document all variables (e.g., solvent DMSO% in cell assays) to isolate confounding factors .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Methodological Answer: Leverage density functional theory (DFT) to model electron density maps and frontier molecular orbitals (FMOs). Identify reactive sites (e.g., nitro group electrophilicity) and simulate interactions with catalysts (e.g., palladium complexes). Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis spectroscopy). Use software like Gaussian or ORCA with solvent-effect corrections (e.g., PCM model) .

Q. What experimental frameworks validate the environmental toxicity of this compound, and how are conflicting ecotoxicological data reconciled?

Methodological Answer: Adopt OECD guidelines for acute toxicity (e.g., Daphnia magna immobilization tests) and chronic exposure studies (algae growth inhibition). For data conflicts:

  • Dose-response alignment : Normalize data to equivalent exposure metrics (e.g., LC50 vs. EC50).
  • Toxicokinetic modeling : Assess bioaccumulation potential using logP values and quantitative structure-activity relationships (QSARs) .
  • Cross-species comparisons : Test multiple trophic levels (e.g., fish, bacteria) to identify taxon-specific sensitivities .

How should researchers formulate hypothesis-driven questions to explore this compound’s role in multi-step organic syntheses?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Define scope (e.g., “Does this compound act as a dienophile in Diels-Alder reactions under microwave irradiation?”).
  • Novel : Benchmark against prior art (e.g., USPTO/Reaxys searches).
  • Relevant : Link to broader goals (e.g., green chemistry via solvent-free conditions) .
    Use pilot studies to refine variables (e.g., catalyst loading, reaction time) before full optimization .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

Methodological Answer: Non-linear regression (e.g., Hill equation) models dose-response curves. Address variability with:

  • Robust outlier detection : Apply Grubbs’ test or ROUT method (Q=1%).
  • Confidence intervals : Use bootstrap resampling for small datasets.
  • Multiplicity adjustments : Apply Bonferroni correction for parallel assays .
    Report effect sizes (e.g., IC50 ± 95% CI) rather than p-values alone .

Q. How can researchers structure a manuscript to highlight the significance of this compound findings while addressing methodological limitations?

Methodological Answer: Follow IMRAD structure with emphasis on:

  • Introduction : Link gaps (e.g., “Limited data on nitro-chromanone photostability”) to hypotheses .
  • Methods : Detail synthetic/analytical protocols for reproducibility .
  • Discussion : Contrast results with literature, proposing mechanisms for discrepancies (e.g., solvent polarity effects) .
    Explicitly list limitations (e.g., “In silico predictions not validated in vivo”) and suggest follow-up studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-4-chromanone
Reactant of Route 2
Reactant of Route 2
5-Nitro-4-chromanone

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